

Physicochemical Properties of 2,2',4,4'-Tetrachlorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2',4,4'-Tetrachlorobiphenyl**

Cat. No.: **B3422134**

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,2',4,4'-tetrachlorobiphenyl** (PCB 47). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering detailed data, experimental methodologies, and insights into the compound's behavior and interactions.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **2,2',4,4'-tetrachlorobiphenyl**, compiled from various scientific sources. These values are essential for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Structural Properties

Property	Value	Source(s)
IUPAC Name	1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene	[1]
CAS Number	2437-79-8	[1]
Molecular Formula	C ₁₂ H ₆ Cl ₄	[1]
Molecular Weight	291.99 g/mol	[1]
Canonical SMILES	C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl	[1]
Physical Description	Crystalline solid	[2]

Table 2: Thermodynamic and Partitioning Properties

Property	Value	Temperature (°C)	Source(s)
Melting Point	83 °C	N/A	[2] [3]
Boiling Point	374.95 °C (rough estimate)	N/A	[2] [3]
Water Solubility	0.22 mg/L	25	[2] [3]
703 ppb (parts per billion)	N/A	[4]	
Vapor Pressure	Moderate (Exact value N/A)	N/A	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	~6.11	N/A	[4]
Henry's Law Constant (HLC)	0.004 - 0.08 (range for different congeners)	N/A	[5]

Experimental Protocols

Understanding the methodologies used to determine these physicochemical properties is crucial for data interpretation and replication. The following sections provide detailed overviews of common experimental protocols.

Water Solubility Determination (Slow-Stir Method)

The slow-stir method is a reliable technique for determining the water solubility of hydrophobic compounds like **2,2',4,4'-tetrachlorobiphenyl**, minimizing the formation of micro-emulsions that can lead to overestimated solubility values.[6]

Methodology:

- Apparatus: A large-volume glass vessel (e.g., 1 L or greater) equipped with a magnetic stirrer is used.[6]
- Procedure:
 - Reagent-grade water is added to the vessel.
 - An excess amount of **2,2',4,4'-tetrachlorobiphenyl** is introduced into the water.
 - The mixture is stirred at a slow, controlled rate to ensure that a vortex does not form and that the solid material is not suspended in the water column. This prevents the formation of a colloidal suspension.
 - The system is allowed to equilibrate over an extended period, which can range from several days to weeks, to achieve saturation.
 - Aqueous samples are carefully withdrawn from the vessel, ensuring no solid particles are collected. This is often achieved by sampling from a port equipped with a filter.
 - The concentration of **2,2',4,4'-tetrachlorobiphenyl** in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
 - The water solubility is reported as the average concentration from multiple replicate measurements after equilibrium has been established.

Vapor Pressure Determination (Knudsen Effusion Method)

The Knudsen effusion method is a well-established technique for measuring the low vapor pressures of solid or liquid substances with low volatility, such as polychlorinated biphenyls.[\[2\]](#) [\[7\]](#)[\[8\]](#)

Methodology:

- Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small orifice, is used. The cell is placed within a high-vacuum chamber.
- Procedure:
 - A known amount of solid **2,2',4,4'-tetrachlorobiphenyl** is placed into the Knudsen cell.
 - The cell is heated to a precise, constant temperature, and the system is evacuated to a high vacuum.
 - The rate of mass loss of the substance effusing through the orifice is measured over time using a microbalance.
 - The vapor pressure (P) is calculated using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
 - Measurements are typically performed at several temperatures to determine the temperature dependence of the vapor pressure, from which thermodynamic parameters like the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.[\[2\]](#)[\[8\]](#)

Octanol-Water Partition Coefficient (K_{ow}) Determination (Slow-Stirring Method)

The slow-stirring method is also employed for the accurate determination of the octanol-water partition coefficient (K_{ow}), a key parameter for assessing the lipophilicity and

bioaccumulation potential of a compound.[9]

Methodology:

- Apparatus: A jacketed glass vessel to maintain a constant temperature, equipped with a magnetic stirrer.
- Procedure:
 - Water and 1-octanol are mutually saturated by stirring them together for at least 24 hours, followed by a separation period.
 - A known volume of the water-saturated octanol and octanol-saturated water are placed in the vessel.
 - A solution of **2,2',4,4'-tetrachlorobiphenyl** in either water or octanol is introduced into the vessel.
 - The two-phase system is stirred slowly for a sufficient time to reach partitioning equilibrium, which can take several days. The stirring speed is kept low to avoid the formation of an emulsion.[9]
 - After stopping the stirring, the two phases are allowed to separate completely.
 - Aliquots are carefully taken from both the water and the octanol phases.
 - The concentration of **2,2',4,4'-tetrachlorobiphenyl** in each phase is determined by a suitable analytical method, such as GC-MS.
 - The K_{ow} is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Henry's Law Constant (HLC) Determination (Static or Dynamic Methods)

The Henry's Law Constant (HLC) describes the partitioning of a compound between air and water and is crucial for modeling its environmental distribution. It can be determined using

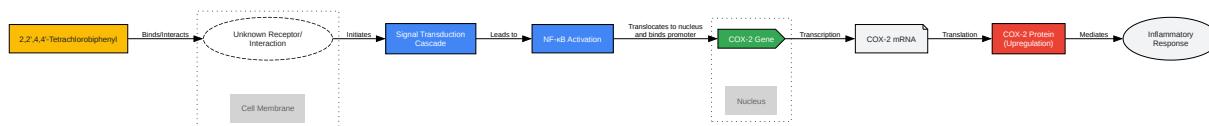
either static or dynamic methods.[5][10]

Static Method Methodology:

- Apparatus: A gas-tight vessel containing a known volume of water and a headspace of known volume.
- Procedure:
 - A known amount of **2,2',4,4'-tetrachlorobiphenyl** is introduced into the water.
 - The vessel is sealed and agitated at a constant temperature until equilibrium is reached between the aqueous and gas phases.
 - The concentration of the compound in either the gas phase (headspace analysis) or the aqueous phase is measured.
 - The HLC is calculated from the ratio of the partial pressure in the gas phase to the concentration in the aqueous phase. A modified static method can eliminate disturbances during sampling.[5]

Dynamic Method (Gas Purge) Methodology:

- Apparatus: A system where a gas (e.g., nitrogen or air) is bubbled through an aqueous solution of the compound.
- Procedure:
 - An aqueous solution of **2,2',4,4'-tetrachlorobiphenyl** is prepared.
 - An inert gas is purged through the solution at a known flow rate.
 - The gas exiting the solution, now containing the volatilized compound, is passed through a trap to collect the analyte.
 - The concentration of the compound in the trap is measured over time.

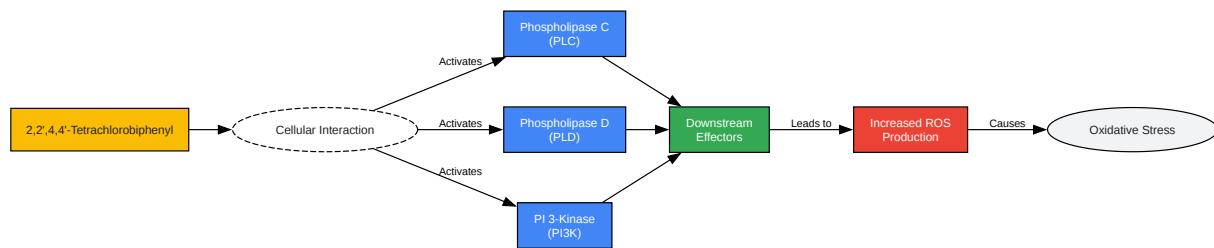

- The HLC is determined from the rate of removal of the compound from the solution and the gas flow rate.[11]

Signaling Pathways and Cellular Interactions

2,2',4,4'-Tetrachlorobiphenyl, as a non-coplanar PCB congener, can exert biological effects through mechanisms that may be independent of the aryl hydrocarbon (Ah) receptor, which is typically associated with the toxicity of coplanar PCBs.[3] Two key cellular responses to **2,2',4,4'-tetrachlorobiphenyl** exposure are the induction of cyclooxygenase-2 (COX-2) and the generation of reactive oxygen species (ROS).[4][12]

Induction of Cyclooxygenase-2 (COX-2)

2,2',4,4'-Tetrachlorobiphenyl has been shown to upregulate the expression of COX-2, an enzyme involved in inflammatory processes.[3][4][12] While the exact pathway for this specific congener is not fully elucidated, related studies with other non-coplanar PCBs suggest a potential signaling cascade.



[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for COX-2 induction by **2,2',4,4'-tetrachlorobiphenyl**.

Generation of Reactive Oxygen Species (ROS)

Exposure to **2,2',4,4'-tetrachlorobiphenyl** can lead to increased production of superoxide anions, contributing to oxidative stress within cells.[4][12] Studies on similar PCB congeners suggest the involvement of specific signaling molecules in this process.

[Click to download full resolution via product page](#)

Caption: Inferred signaling pathway for ROS generation induced by **2,2',4,4'-tetrachlorobiphenyl**.

This technical guide serves as a foundational resource for professionals working with **2,2',4,4'-tetrachlorobiphenyl**. The compiled data and methodologies provide a robust basis for further research and development, while the outlined signaling pathways offer insights into its potential biological impacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2',4,6,6'-Pentachlorobiphenyl-induced apoptosis is limited by cyclooxygenase-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Effects of 2,2',4,4'-tetrachlorobiphenyl on granulocytic HL-60 cell function and expression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method for determining the solubilities of hydrophobic organics in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Determination of Henry's Law Constant for Polychlorinated Biphenyls: Its Dependence on Solubility and Degree of Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.unh.edu [scholars.unh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy 2,2',4,4'-Tetrachlorobiphenyl (EVT-3558663) | 2437-79-8 [evitachem.com]
- To cite this document: BenchChem. [Physicochemical Properties of 2,2',4,4'-Tetrachlorobiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422134#physicochemical-properties-of-2-2-4-4-tetrachlorobiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com